2-Amino-3-bromo-5-chloropyrazine
Overview
Description
2-Amino-3-bromo-5-chloropyrazine (2AB5CP) is an interesting organic compound with a wide range of applications in scientific research. It is a versatile molecule with a unique structure and properties that make it useful for a variety of purposes.
Scientific Research Applications
Synthesis of Antiviral Agents
2-Amino-3-bromo-5-chloropyrazine: is a key intermediate in the synthesis of favipiravir , an antiviral drug that selectively inhibits the RNA-dependent RNA polymerase of influenza viruses . Favipiravir has shown efficacy against a range of RNA viral infections and is considered a promising candidate for treating Ebola virus infection.
Development of Antiparasitic Compounds
The compound’s derivatives have been explored for their antiparasitic activities. Research indicates potential applications in the development of treatments against parasitic infections, contributing to the field of tropical medicine .
Agrochemical Research
As an organic intermediate, 2-Amino-3-bromo-5-chloropyrazine is utilized in the creation of novel agrochemicals. Its derivatives can be designed to target specific agricultural pests and diseases, aiding in crop protection and food security .
Pharmaceutical Intermediates
In pharmaceutical research, this compound serves as a building block for various drug molecules. Its reactivity allows for the introduction of multiple functional groups, enabling the design of new pharmaceuticals with potential therapeutic benefits .
Material Science
The reactivity of 2-Amino-3-bromo-5-chloropyrazine towards different chemical reagents makes it a valuable compound in material science. It can be used to synthesize novel materials with potential applications in electronics, coatings, and other advanced materials .
Chemical Synthesis Methodology
The compound is involved in the development of new synthetic methodologies. Its unique structure allows chemists to explore different chemical reactions, leading to more efficient and sustainable chemical synthesis processes .
Mechanism of Action
Target of Action
Similar compounds such as favipiravir, which is synthesized from 2-aminopyrazine, selectively inhibit the rna-dependent rna polymerase of influenza virus .
Mode of Action
It’s worth noting that favipiravir, a related compound, functions by inhibiting the rna-dependent rna polymerase of influenza virus .
Biochemical Pathways
Favipiravir, a related compound, affects the replication of the influenza virus by inhibiting its rna-dependent rna polymerase .
Pharmacokinetics
It is known to have high gi absorption .
Result of Action
Related compounds like favipiravir have been shown to reduce viral load in patients with ebola virus infection .
Action Environment
It is known that the compound should be stored in a refrigerator .
properties
IUPAC Name |
3-bromo-5-chloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFBUXHJONGLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440738 | |
Record name | 2-AMINO-3-BROMO-5-CHLOROPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76537-18-3 | |
Record name | 3-Bromo-5-chloro-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76537-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-AMINO-3-BROMO-5-CHLOROPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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